molecular formula C21H23ClN2O3S3 B10877968 Methyl 2-[({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}carbamothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Methyl 2-[({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}carbamothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B10877968
M. Wt: 483.1 g/mol
InChI Key: KVBLFVLDNXCXOC-UHFFFAOYSA-N
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Description

Methyl 2-[({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}carbamothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a cyclooctane ring, and various functional groups

Preparation Methods

The synthesis of Methyl 2-[({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}carbamothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the cyclooctane ring and the functional groups. Common reagents used in the synthesis include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-[({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}carbamothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic properties that can be explored for treating various diseases.

    Industry: Its chemical properties make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways involved depend on the functional groups present in the molecule and their ability to bind to these targets. For example, the carbonyl groups may interact with nucleophilic sites on enzymes, while the thiophene ring may participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar compounds to Methyl 2-[({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}carbamothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate include:

The uniqueness of this compound lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties.

Properties

Molecular Formula

C21H23ClN2O3S3

Molecular Weight

483.1 g/mol

IUPAC Name

methyl 2-[(2-chloro-5-methylsulfanylbenzoyl)carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H23ClN2O3S3/c1-27-20(26)17-13-7-5-3-4-6-8-16(13)30-19(17)24-21(28)23-18(25)14-11-12(29-2)9-10-15(14)22/h9-11H,3-8H2,1-2H3,(H2,23,24,25,28)

InChI Key

KVBLFVLDNXCXOC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCCC2)NC(=S)NC(=O)C3=C(C=CC(=C3)SC)Cl

Origin of Product

United States

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